molecular formula C20H20O4 B1679766 Phaseollidin CAS No. 37831-70-2

Phaseollidin

Cat. No. B1679766
CAS RN: 37831-70-2
M. Wt: 324.4 g/mol
InChI Key: OFWYIUYVHYPQNX-JXFKEZNVSA-N
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Description

Molecular Structure Analysis

The molecular structure of Phaseollidin consists of 20 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The monoisotopic mass is 324.136169 Da . The structure also includes two defined stereocenters .


Chemical Reactions Analysis

The enzyme this compound hydratase (EC 4.2.1.97) catalyzes the chemical reaction of this compound hydrate to this compound and water . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 494.5±45.0 °C at 760 mmHg, and a flash point of 252.9±28.7 °C . It has a molar refractivity of 91.4±0.3 cm3, a polar surface area of 59 Å2, and a molar volume of 255.0±3.0 cm3 .

Scientific Research Applications

Cytotoxic Evaluation in Cancer Research

Phaseollidin has been identified in studies evaluating the cytotoxic properties of natural compounds against cancer cells. For instance, a study found that this compound showed cytotoxic activities against a metastatic prostate cancer cell line (PC3) and neonatal foreskin fibroblast (NFF) cell lines (Iranshahi et al., 2012). This research highlights the potential of this compound in cancer therapy, particularly in targeting specific cancer cell lines.

Identification in Plant-Based Studies

This compound has also been identified in studies focusing on the chemical analysis of plants. For example, a study on the stem bark of Erythrina melanacantha identified this compound as one of the prenylated pterocarpanes present in the plant (Hauschild et al., 2010). These findings contribute to the understanding of the chemical composition of plants and their potential therapeutic applications.

properties

IUPAC Name

(6aR,11aR)-10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-11(2)3-5-14-17(22)8-7-13-16-10-23-18-9-12(21)4-6-15(18)20(16)24-19(13)14/h3-4,6-9,16,20-22H,5,10H2,1-2H3/t16-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWYIUYVHYPQNX-JXFKEZNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191270
Record name Phaseollidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37831-70-2
Record name (6aR,11aR)-6a,11a-Dihydro-10-(3-methyl-2-buten-1-yl)-6H-benzofuro[3,2-c][1]benzopyran-3,9-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37831-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phaseollidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037831702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phaseollidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does phaseollidin exert its antifungal activity?

A1: While the precise mechanism of action remains to be fully elucidated, research suggests that this compound, like other pterocarpan phytoalexins, might disrupt fungal cell membrane integrity, ultimately leading to cell death. [, ] Further studies are needed to confirm this hypothesis and unravel the specific molecular targets of this compound within fungal cells.

Q2: What are the downstream effects of this compound on fungal pathogens?

A2: Research indicates that this compound inhibits both ascospore germination and hyphal growth in fungal species like C. cucumerinum and S. sclerotiorum. [, ] This suggests that this compound disrupts crucial stages in the fungal life cycle, effectively hindering the pathogen's ability to establish infection and spread.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C20H18O4 and a molecular weight of 322.35 g/mol. [, ]

Q4: What spectroscopic data is available for this compound?

A4: The structure of this compound has been elucidated through various spectroscopic techniques, including UV, MS, and 1D and 2D NMR. [, , , ] These analyses provide valuable insights into the compound's structure, confirming its identity and aiding in the characterization of its chemical properties.

Q5: How is this compound synthesized in plants?

A5: this compound biosynthesis in plants like Phaseolus vulgaris (French bean) is induced upon exposure to pathogens or elicitors. It is produced via the phenylpropanoid/flavonoid pathway, with key enzymes like phenylalanine ammonia-lyase (PAL) and chalcone isomerase (CHI) playing crucial roles. [, ]

Q6: Where does this compound accumulate in plants?

A6: this compound primarily accumulates as a glucoside within plant vacuoles. [] Upon fungal infection, a decline in this compound glucoside levels is observed, suggesting the activation of mechanisms that release the active aglycone form. []

Q7: What factors influence this compound accumulation in plants?

A7: Several factors influence this compound levels in plants. These include the plant cultivar, the infecting pathogen race, the duration of infection, and environmental conditions. [, , ] For instance, incompatible (resistant) interactions between bean cultivars and Colletotrichum lindemuthianum races often result in higher phaseollin accumulation. []

Q8: Can external stimuli induce this compound production?

A8: Yes, external stimuli such as treatment with elicitors like acibenzolar-S-methyl (BTH) [] or Triton surfactants [] can trigger this compound accumulation in plants like cowpea and French bean, respectively. This suggests that this compound production is part of a complex defense response activated upon pathogen or stress perception.

Q9: Against which fungal pathogens is this compound effective?

A9: Research demonstrates that this compound shows antifungal activity against a range of plant pathogens, including Cladosporium cucumerinum, Sclerotinia sclerotiorum, and Colletotrichum lindemuthianum. [, , , ]

Q10: What is the potential of this compound in agriculture?

A10: The antifungal properties of this compound make it a promising candidate for developing sustainable disease control strategies in agriculture. Inducing this compound production in crops through elicitors or breeding programs could offer an alternative to synthetic fungicides, potentially minimizing environmental impact. [, , ]

Q11: Can fungal pathogens develop resistance to this compound?

A11: While specific instances of this compound resistance haven't been extensively documented, the possibility exists, as seen with other antifungal compounds. [] Further research is crucial to understand potential resistance mechanisms and develop strategies to circumvent them.

Q12: Do any fungal species possess mechanisms to detoxify this compound?

A12: Yes, Fusarium solani f. sp. phaseoli, a pathogen of beans, produces enzymes (this compound hydratase) that can detoxify this compound. [, ] This highlights the ongoing evolutionary arms race between plants and their pathogens.

Q13: What are the future research directions for this compound?

A13: Further research should focus on:

  • Exploring the synergistic effects of this compound with other natural or synthetic antifungal agents. []
  • Evaluating the environmental impact and safety of this compound-based disease control strategies. []

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